3,7-dibromopyrazolo[1,5-a]pyrimidine
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Overview
Description
3,7-Dibromopyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused ring structure consisting of a pyrazole ring and a pyrimidine ring, with bromine atoms substituted at the 3rd and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine typically involves the bromination of pyrazolo[1,5-a]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, scalable and reproducible methods for synthesizing related pyrazolo[1,5-a]pyrimidine derivatives have been developed. These methods often involve cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with different functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: Reactions such as the Suzuki-Miyaura and Sonogashira couplings are commonly used to introduce aryl or alkynyl groups at the brominated positions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cross-Coupling Reactions: Catalysts like palladium complexes and ligands such as phosphines are used under inert atmospheres with appropriate bases and solvents.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3,7-Dibromopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,7-dibromopyrazolo[1,5-a]pyrimidine exerts its effects is largely dependent on its interactions with specific molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the specific derivative and its intended application .
Comparison with Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Comparison: Compared to these similar compounds, 3,7-dibromopyrazolo[1,5-a]pyrimidine is unique due to its specific bromine substitutions, which confer distinct reactivity and potential for further functionalization. This makes it particularly versatile for use in various synthetic and research applications .
Properties
CAS No. |
2375204-82-1 |
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Molecular Formula |
C6H3Br2N3 |
Molecular Weight |
276.9 |
Purity |
95 |
Origin of Product |
United States |
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